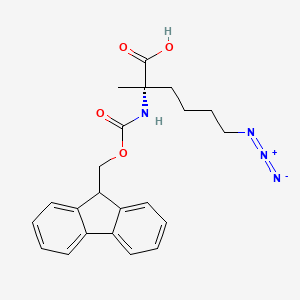

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

-(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid (abbreviated as FMAZ) is an azido acid that has been used in a variety of scientific research applications. FMAZ is a unique molecule that has both a carboxylic acid group and an azido group, which makes it a versatile reagent for use in organic synthesis. FMAZ has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as lab experiments.

科学的研究の応用

- Application : These azides serve as stable coupling agents in peptide synthesis, facilitating the assembly of complex peptide sequences. Researchers use them to link amino acids during solid-phase peptide synthesis, enabling the creation of custom peptides for drug development, proteomics, and bioconjugation studies .

- Application : (S)-N-Fmoc-2-(4’-azido)alanine can be incorporated into proteins during cell culture or in vivo. Researchers then use click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to label these proteins with fluorophores, biotin, or other probes. This technique allows precise visualization and tracking of specific proteins within living cells .

- Application : Incorporating (S)-N-Fmoc-2-(4’-azido)alanine into proteins provides a unique handle for site-specific labeling. By selectively attaching probes or tags to this azido group, scientists can study protein function, folding, and interactions in detail .

- Application : (S)-N-Fmoc-2-(4’-azido)alanine can be incorporated into proteins or peptides. Upon UV irradiation, the azido group forms a covalent bond with nearby amino acids or ligands, allowing researchers to map protein-protein interactions, ligand binding sites, and protein conformational changes .

- Application : By attaching (S)-N-Fmoc-2-(4’-azido)alanine to drug-loaded nanoparticles, they can achieve site-specific drug release upon UV activation. This approach minimizes off-target effects and enhances therapeutic efficacy .

- Application : Researchers use (S)-N-Fmoc-2-(4’-azido)alanine to label proteins in complex mixtures. After enrichment and mass spectrometry analysis, they identify interacting partners, post-translational modifications, and protein dynamics .

Peptide Synthesis and Coupling Agents

Bioorthogonal Chemistry

Protein Engineering and Site-Specific Labeling

Photocrosslinking Studies

Drug Delivery Systems

Chemical Biology and Proteomics

作用機序

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within a biological system.

Mode of Action

The mode of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid involves its use as a coupling agent in peptide synthesis . The compound interacts with its targets by forming peptide bonds, which are the chemical links between amino acids in a protein or peptide. This results in changes to the structure and function of the target proteins or peptides .

特性

IUPAC Name |

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUCLSZPXSHUDT-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)

![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)

![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)

![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)

![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)